molecular formula C6H8N2O3 B15299336 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B15299336
M. Wt: 156.14 g/mol
InChI Key: CJHMDYKEDSIENX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a heterocyclic carboxylic acid featuring a hydroxyl group and a methyl-substituted imidazole ring attached to an acetic acid backbone. The compound’s imidazole moiety is a critical functional group, enabling participation in hydrogen bonding and coordination chemistry, which may underpin its applications in chemical synthesis and material science. For instance, imidazole derivatives are frequently utilized in metal-organic frameworks (MOFs) and sensors due to their electron-rich nitrogen atoms .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-hydroxy-2-(1-methylimidazol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O3/c1-8-3-2-7-5(8)4(9)6(10)11/h2-4,9H,1H3,(H,10,11)

InChI Key

CJHMDYKEDSIENX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethanol.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and acetic acid groups can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
2-Hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid C₇H₈N₂O₃ (acid form) Hydroxyl, methyl-imidazole Potential use in coordination chemistry; sodium salt documented in synthesis .
2-(1-Methyl-1H-imidazol-2-yl)acetic acid C₆H₈N₂O₂ Methyl-imidazole (no hydroxyl) Intermediate in drug synthesis; commercial availability noted .
1H-Benzimidazole-2-acetic acid C₉H₈N₂O₂ Benzimidazole ring Pharmaceutical research (e.g., protease inhibitors) due to aromaticity .
2-(1H-Imidazol-1-yl)acetic acid C₅H₆N₂O₂ Imidazole-1-yl group Chelating agent; precursor for ionic liquids .
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid C₆H₈N₂O₂S Sulfanyl, methyl-imidazole Sensor development (e.g., perchlorate detection via AuNP modification) .
(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid C₁₁H₁₂N₂O₃ Methoxy-benzimidazole Limited data; structural analog with potential antimicrobial activity .

Structural and Functional Differences

  • Hydroxyl Group Influence: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-(1-methyl-1H-imidazol-2-yl)acetic acid. This could improve solubility in aqueous media and reactivity in esterification or coordination reactions .
  • Ring Modifications : Replacing the imidazole with a benzimidazole (e.g., 1H-benzimidazole-2-acetic acid ) introduces aromaticity, increasing stability and π-π stacking interactions, which are advantageous in drug design .
  • Sulfur-Containing Analogs: The sulfanyl group in [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid enhances thiophilicity, making it suitable for gold nanoparticle (AuNP) functionalization in sensor applications .

Q & A

Q. What synthetic routes are commonly used to prepare 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of amido-nitriles or esterification of precursor acids. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a mild method applicable to diverse functional groups (e.g., aryl halides) . Optimization strategies include:

  • Catalyst tuning : Nickel or palladium catalysts improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Mild conditions (25–60°C) minimize side reactions.
    For ester derivatives (e.g., methyl esters), thionyl chloride in methanol achieves high yields (~85%) via acid activation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imidazole ring and hydroxyacetic acid moiety. For example, imidazole protons appear as distinct singlets at δ 7.2–7.5 ppm .
  • HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects byproducts from incomplete cyclization .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods address challenges in designing derivatives with enhanced biological activity?

Methodological Answer: AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes for novel derivatives by analyzing databases like Reaxys and PubChem . For example:

  • Docking simulations : Identify substituents (e.g., fluorobenzyl groups) that improve binding to target proteins (e.g., enzymes implicated in neurotoxicity) .
  • DFT calculations : Optimize reaction pathways for derivatives with electron-withdrawing groups, reducing activation energy by ~15% .

Q. How can researchers resolve contradictions in biological activity data between synthetic batches?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMF residuals) may inhibit enzymatic assays. Use preparative HPLC to isolate pure batches .
  • Tautomerism : The imidazole ring’s prototropic tautomerism (1H vs. 3H forms) alters solubility and reactivity. Control pH (6.5–7.5) during biological testing to stabilize the active tautomer .
  • Batch documentation : Compare synthetic logs (e.g., catalyst lot numbers, reaction times) to identify variable factors .

Q. What experimental strategies validate the compound’s mechanism of action in neurotoxicity studies?

Methodological Answer:

  • In vitro models : Primary neuronal cultures treated with 10–100 µM of the compound show dose-dependent apoptosis (measured via caspase-3 activation) .
  • Competitive binding assays : Use radiolabeled analogs (e.g., 3^3H-derivatives) to quantify affinity for glutamate receptors .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated imidazole derivatives) that may contribute to toxicity .

Q. How can researchers improve the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

  • pH buffering : Store at pH 4.0–5.0 (acetate buffer) to prevent hydrolysis of the acetic acid moiety .
  • Lyophilization : Freeze-dried formulations retain >90% activity after 6 months at -80°C .
  • Chelating agents : EDTA (1 mM) mitigates metal-catalyzed degradation in saline solutions .

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